molecular formula C6H3BrN2S B1442637 7-Bromothieno[2,3-b]pyrazine CAS No. 1126824-72-3

7-Bromothieno[2,3-b]pyrazine

Cat. No. B1442637
M. Wt: 215.07 g/mol
InChI Key: LKUNJISTXIJLSP-UHFFFAOYSA-N
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Description

7-Bromothieno[2,3-b]pyrazine is a chemical compound with the molecular formula C6H3BrN2S . It belongs to the class of pyrazine derivatives, which are nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of 7-Bromothieno[2,3-b]pyrazine involves the reaction of 2, 3-dichloropyrazine, 2-methyl-3-butyn-2-ol, cuprous iodide, and triethylamine under the catalysis of palladium tetratriphenylphosphine . Other synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of 7-Bromothieno[2,3-b]pyrazine consists of a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The presence of nitrogen imparts a wide range of chemical properties to the compound .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including 7-Bromothieno[2,3-b]pyrazine, exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The reactivity of these compounds can be enhanced under certain conditions, such as the presence of catalysts or high temperatures .


Physical And Chemical Properties Analysis

7-Bromothieno[2,3-b]pyrazine has an average mass of 215.070 Da and a monoisotopic mass of 213.920029 Da . More detailed physical and chemical properties like melting point, boiling point, density, etc., can be found in specialized chemical databases .

Scientific Research Applications

Antitumor Activity Evaluation

Specific Scientific Field

The specific scientific field is Medicinal Chemistry and Oncology .

Comprehensive and Detailed Summary of the Application

“7-Bromothieno[2,3-b]pyrazine” is used in the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates . These compounds have shown potential antitumor activity .

Detailed Description of the Methods of Application or Experimental Procedures

The compounds were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines in good-to-excellent yields (50% quantitative yield), using different reaction conditions, namely ligands and solvents, due to the different electronic character of the substrates .

Thorough Summary of the Results or Outcomes Obtained

The antitumoral potential of these compounds was evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) using the SRB assay . It was possible to establish some structure–activity relationships . Furthermore, they did not show relevant toxicity against a non-tumor cell line culture from the African green monkey kidney (Vero) . The most promising compounds (GI 50 ≤ 11 µM), showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI 50 values .

Inhibitor Synthesis

Specific Scientific Field

The specific scientific field is Medicinal Chemistry and Immunology .

Comprehensive and Detailed Summary of the Application

Some derivatives of “7-Bromothieno[2,3-b]pyrazine” have been described as selective inhibitors of serine/threonine kinase 4 associated with interleukin-1 receptor (IRAK 4), inhibitors of ubiquitin-specific protease 28 (USP 28) and/or USP 25, and as serine/threonine kinase B-Raf inhibitors . These inhibitors are useful in the prevention or treatment of inflammation, cell proliferation, and immune-related conditions and diseases .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source. However, typically, these compounds would be synthesized in a laboratory setting and then tested in vitro (in a controlled lab environment rather than in a living organism) for their inhibitory effects .

Thorough Summary of the Results or Outcomes Obtained

The specific results or outcomes obtained from this application are not detailed in the source. However, the compounds are described as “selective inhibitors,” which suggests that they were found to effectively inhibit the targeted enzymes or proteins in the in vitro tests .

Safety And Hazards

The safety data sheet for 7-Bromothieno[2,3-b]pyrazine indicates that it is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment and avoid creating dust during handling .

properties

IUPAC Name

7-bromothieno[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUNJISTXIJLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718280
Record name 7-Bromothieno[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromothieno[2,3-b]pyrazine

CAS RN

1126824-72-3
Record name 7-Bromothieno[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JM Rodrigues, RC Calhelha, A Nogueira… - Molecules, 2021 - mdpi.com
Several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-…
Number of citations: 2 www.mdpi.com
J Lim, MD Altman, J Baker, JD Brubaker, H Chen… - Bioorganic & Medicinal …, 2015 - Elsevier
IRAK4 plays a critical role in the IL-1R and TLR signalling, and selective inhibition of the kinase activity of the protein represents an attractive target for the treatment of inflammatory …
Number of citations: 30 www.sciencedirect.com

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